2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid
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Overview
Description
2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the chloro and methyl groups on the imidazo[1,2-b]pyridazine ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: The core structure can be synthesized through a condensation reaction between 2-chloropyridazine and an appropriate imidazole derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
Chlorination: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group, which can be achieved through a nucleophilic substitution reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloro group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-7-methylimidazo[1,2-a]pyridine-2-yl)acetic acid
- 2-(6-Chloro-7-methylimidazo[1,2-c]pyridazine-2-yl)acetic acid
- 2-(6-Chloro-7-methylimidazo[1,2-d]pyrimidine-2-yl)acetic acid
Uniqueness
2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid is unique due to its specific substitution pattern on the imidazo[1,2-b]pyridazine ring, which imparts distinct chemical and biological properties. Its chloro and methyl groups enhance its reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
64068-10-6 |
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Molecular Formula |
C9H8ClN3O2 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-(6-chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-2-7-11-6(3-8(14)15)4-13(7)12-9(5)10/h2,4H,3H2,1H3,(H,14,15) |
InChI Key |
YYFDSMSBCWCUQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2N=C1Cl)CC(=O)O |
Origin of Product |
United States |
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